Aspirin aluminum

Catalog No.
S616932
CAS No.
23413-80-1
M.F
C18H15AlO9
M. Wt
402.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aspirin aluminum

CAS Number

23413-80-1

Product Name

Aspirin aluminum

IUPAC Name

aluminum;2-acetyloxybenzoate;hydroxide

Molecular Formula

C18H15AlO9

Molecular Weight

402.3 g/mol

InChI

InChI=1S/2C9H8O4.Al.H2O/c2*1-6(10)13-8-5-3-2-4-7(8)9(11)12;;/h2*2-5H,1H3,(H,11,12);;1H2/q;;+3;/p-3

InChI Key

MANKSFVECICGLK-UHFFFAOYSA-K

SMILES

CC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].[OH-].[Al+3]

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].[OH-].[Al+3]

Aspirin aluminum, also known as aluminum diacetylsalicylate, is a compound formed by the coordination of aluminum ions with acetylsalicylic acid, commonly referred to as aspirin. Its chemical formula is (C9H7O4)2Al(OH)(C_9H_7O_4)_2Al(OH), and it has a molecular weight of approximately 402.29 grams per mole . This compound is classified as a nonsteroidal anti-inflammatory drug (NSAID) and serves as an antithrombotic and antiplatelet agent, primarily used for its analgesic properties and ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) involved in the inflammatory process .

Typical of both aspirin and aluminum compounds. The primary reaction involves the inhibition of cyclooxygenase enzymes:

  • Acetylation Reaction: Aspirin irreversibly acetylates serine residues in the active site of COX enzymes, leading to decreased production of prostaglandins, which are mediators of inflammation.
    Aspirin+COXAcetylated COX+Inhibition of Prostaglandin Synthesis\text{Aspirin}+\text{COX}\rightarrow \text{Acetylated COX}+\text{Inhibition of Prostaglandin Synthesis}
  • Complex Formation: Aspirin aluminum can form complexes with various biological molecules, enhancing its stability and bioavailability.

Aspirin aluminum exhibits significant biological activity, primarily through its roles as an anti-inflammatory and analgesic agent. It inhibits platelet aggregation, thereby reducing the risk of thrombus formation in cardiovascular diseases. The compound's unique structure allows it to mitigate gastrointestinal side effects commonly associated with traditional aspirin use by providing a protective effect on the gastric mucosa .

Mechanism of Action

  • Inhibition of Cyclooxygenase: By inhibiting COX-1 and COX-2, aspirin aluminum reduces the synthesis of pro-inflammatory prostaglandins.
  • Antithrombotic Effect: It prevents platelet activation and aggregation, which is critical in preventing strokes and heart attacks.

The synthesis of aspirin aluminum typically involves the following steps:

  • Preparation of Acetylsalicylic Acid: Aspirin is synthesized through the esterification of salicylic acid with acetic anhydride.
    Salicylic Acid+Acetic AnhydrideAspirin+Acetic Acid\text{Salicylic Acid}+\text{Acetic Anhydride}\rightarrow \text{Aspirin}+\text{Acetic Acid}
  • Complexation with Aluminum: The resulting aspirin is then reacted with aluminum hydroxide or aluminum salts under controlled conditions to form aspirin aluminum.
    2Aspirin+Aluminum HydroxideAspirin Aluminum Complex2\text{Aspirin}+\text{Aluminum Hydroxide}\rightarrow \text{Aspirin Aluminum Complex}

Aspirin aluminum is utilized in various therapeutic contexts:

  • Pain Relief: Effective for managing mild to moderate pain.
  • Anti-inflammatory Treatment: Used in conditions such as arthritis.
  • Cardiovascular Health: Reduces the risk of heart attacks and strokes by inhibiting platelet aggregation.
  • Gastroprotective Agent: Offers protection against gastrointestinal mucosal damage often caused by traditional NSAIDs .

Studies have shown that aspirin aluminum interacts with various biological systems:

  • Platelet Function: Research indicates that aspirin aluminum can significantly inhibit platelet aggregation at lower concentrations compared to standard aspirin formulations .
  • Gastrointestinal Effects: It has been demonstrated to reduce gastric mucosal injury associated with NSAID use, making it a safer alternative for long-term therapy in at-risk populations .

Several compounds share similarities with aspirin aluminum, particularly within the NSAID category. Below is a comparison highlighting their uniqueness:

Compound NameChemical FormulaUnique Features
AspirinC9H8O4Classic NSAID; strong anti-inflammatory properties.
Aluminum HydroxideAl(OH)3Used primarily as an antacid; does not possess analgesic properties.
Magnesium SalicylateC14H10MgO5Salicylate derivative; less potent than aspirin in pain relief.
DiclofenacC14H10Cl2NNaO2Potent anti-inflammatory; higher gastrointestinal risk compared to aspirin.
IndomethacinC19H16ClNO4Strong anti-inflammatory; more side effects than aspirin.

Aspirin aluminum's unique composition allows it to combine the anti-inflammatory effects of traditional aspirin with enhanced gastrointestinal safety due to its aluminum content, setting it apart from other NSAIDs .

UNII

E33TS05V6B

Other CAS

23413-80-1

Wikipedia

Aspirin aluminum

Dates

Modify: 2024-04-14

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